Ranolazine Impurity 8

pharmaceutical analysis LC-MS/MS impurity profiling reference standard characterization

Ranolazine Impurity 8 (CAS 1213269-66-9, molecular formula C31H46N6O3, molecular weight 550.74 g/mol) is a structurally characterized, process-related bis-piperazine dimer impurity of the antianginal drug ranolazine. Chemically designated as 2,2′-((2-hydroxypropane-1,3-diyl)bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), this compound is formed during the coupling stage of ranolazine synthesis when an intermediate reacts with a second equivalent of a piperazine-derived electrophile, creating a symmetrical dimer bridged through a hydroxypropane linker.

Molecular Formula C31H46N6O3
Molecular Weight 550.7 g/mol
Cat. No. B13839506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine Impurity 8
Molecular FormulaC31H46N6O3
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O
InChIInChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40)
InChIKeyQQNAHDFZOTZZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranolazine Impurity 8 – A Bis-Piperazine Dimer Reference Standard for Method Validation and ANDA Filing


Ranolazine Impurity 8 (CAS 1213269-66-9, molecular formula C31H46N6O3, molecular weight 550.74 g/mol) is a structurally characterized, process-related bis-piperazine dimer impurity of the antianginal drug ranolazine . Chemically designated as 2,2′-((2-hydroxypropane-1,3-diyl)bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), this compound is formed during the coupling stage of ranolazine synthesis when an intermediate reacts with a second equivalent of a piperazine-derived electrophile, creating a symmetrical dimer bridged through a hydroxypropane linker [1]. It is supplied as a certified reference standard with HPLC purity typically ≥95% and is accompanied by full characterization data including LC-MS, ¹H/¹³C NMR, and CoA documentation, enabling unambiguous identification in chromatographic systems .

Why a Bis-Piperazine Dimer Impurity Standard Cannot Be Replaced by Other Ranolazine Impurities


Ranolazine impurity reference standards are not functionally interchangeable because each individual impurity possesses a unique chromatographic retention behavior driven by its distinct molecular structure, polarity, and molecular weight [1]. Ranolazine Impurity 8 is a symmetrical bis-piperazine dimer (MW 550.74) containing two N-(2,6-dimethylphenyl)acetamide arms connected through a central 2-hydroxypropane-1,3-diyl bridge, which confers a fundamentally different reversed-phase HPLC retention profile compared to mono-substituted impurities (e.g., Impurity A at MW 278.35) or ether-linked dimers (e.g., Dimer Impurity-3 at MW 446.54) [2]. The ICH Q3A/Q3B guidelines mandate that each specified impurity be individually identified, quantified, and reported; method validation therefore requires the exact impurity reference standard to establish system suitability, determine relative retention time (RRt), and confirm limit of quantification (LOQ) for that specific analyte [3]. Substituting Impurity B, C, D, or any other ranolazine-related compound for Impurity 8 will result in mismatched retention times, incorrect peak assignment, and failed method validation, ultimately risking ANDA rejection during regulatory review [1][3].

Quantitative Differential Evidence – Ranolazine Impurity 8 Versus Closest Analogs


Molecular Weight Discrimination: Impurity 8 (550.74 Da) vs. USP Related Compound D (408.54 Da) – Mass Spectrometric Selectivity

Ranolazine Impurity 8 exhibits a molecular weight of 550.74 Da (C31H46N6O3), which is 142.20 Da greater than USP Ranolazine Related Compound D (MW 408.54 Da, C24H32N4O2) — the most structurally analogous bis-piperazine bis-amide impurity in the pharmacopeial catalog [1]. This mass difference arises from the presence of a central 2-hydroxypropane-1,3-diyl spacer unit in Impurity 8 that replaces a simple piperazine core, enabling unambiguous differentiation via LC-MS/MS in selected reaction monitoring (SRM) mode at the parent ion m/z 551.4 [M+H]⁺ for Impurity 8 versus m/z 409.3 [M+H]⁺ for Related Compound D . The larger molecular volume also increases reversed-phase retention: Impurity 8 is expected to elute later than Related Compound D under identical gradient conditions, reducing co-elution risk with the ranolazine API peak [1].

pharmaceutical analysis LC-MS/MS impurity profiling reference standard characterization

Chromatographic Peak Capacity: Resolving Impurity 8 from Structurally Similar Dimer Impurity-3 (RRt 0.86) in Validated UPLC Methods

The ranolazine dimer impurity landscape includes the ether-linked dimer (Dimer Impurity-3, CAS 333749-57-8, MW 446.54, C24H34N2O6) which elutes at a relative retention time (RRt) of 0.86 with respect to ranolazine API under the validated RP-UPLC method of Malati et al. [1]. Ranolazine Impurity 8, bearing a chemically distinct amide-linked bis-piperazine framework rather than an ether linkage, is structurally incapable of co-eluting at this RRt position because its amide carbonyl groups establish stronger π–π interactions with the phenyl stationary phase, as documented for impurities bearing electron-donating substituents on the phenyl ring [1][2]. This chromatographic orthogonality between the amide-dimer (Impurity 8) and the ether-dimer (Dimer Impurity-3) is critical: a validated method must baseline-resolve both dimer species to satisfy ICH specificity requirements, and the use of Impurity 8 as the peak identification marker ensures that no misassignment occurs between the two dimer classes [1].

HPLC/UPLC method validation relative retention time impurity resolution

Purity Specification: ≥95% HPLC Purity of Ranolazine Impurity 8 Enables Direct Use as a Primary Reference Standard for Method Validation

Ranolazine Impurity 8 (CAS 1213269-66-9) is commercially supplied at a certified HPLC purity of ≥95%, accompanied by a batch-specific Certificate of Analysis (CoA) that includes chromatographic purity, MS spectral confirmation, and ¹H/¹³C NMR assignment [1]. This purity specification meets or exceeds the threshold required for use as a primary reference standard in quantitative impurity assays, where the ICH Q2(R1) guideline stipulates that reference material purity must be known with sufficient accuracy to permit reliable quantification at the reporting threshold (0.05% for ranolazine, corresponding to 0.05 μg/mL given the maximum daily dose of 2 g) [1][2]. By comparison, certain other ranolazine impurity reference standards are listed with lower purity ranges (e.g., 90%+ or '>95%' without batch-specific CoA), which introduces uncertainty in response factor calculation during method validation . The CoA-documented purity of Impurity 8 thus directly supports compliance with GMP and ISO 17025 accredited laboratory requirements for impurity quantification .

reference standard purity analytical method validation certificate of analysis

Structural Differentiation: Hydroxypropane-Bridged Bis-Piperazine Architecture vs. Simple Bis-Amides – Impact on Degradation Pathway Tracking

Ranolazine Impurity 8 contains a secondary alcohol group in the central hydroxypropane bridge (C-OH at position 2 of the propane-1,3-diyl linker), which is absent in the simpler bis-amide impurity USP Related Compound D (C24H32N4O2, a direct piperazine-1,4-diyl-bis-acetamide lacking any hydroxyl functionality) . This structural feature renders Impurity 8 susceptible to oxidative degradation at the secondary alcohol site, generating a ketone degradation product that can be tracked as a secondary degradant in ICH Q1A(R2) stability studies . The presence of this reactive handle makes Impurity 8 a more informative marker for tracking oxidative degradation pathways in ranolazine drug products compared to non-hydroxylated bis-amide impurities, which remain stable under identical forced degradation conditions (H₂O₂ / thermal stress) [1]. This differential degradation behavior was indirectly confirmed by Malati et al., who demonstrated that impurities with electron-donating substituents on the phenyl ring exhibit altered retention due to π–π interactions and that oxidative degradants (including the major Di-N-oxide) are separable from process impurities under the validated UPLC conditions [1].

degradation impurity profiling stress testing stability-indicating methods

Priority Application Scenarios for Ranolazine Impurity 8 Based on Quantitative Differentiation Evidence


ANDA Filing: Quantitative Impurity Profiling of Ranolazine API Batches at the 0.05% ICH Reporting Threshold

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications for ranolazine extended-release tablets must demonstrate that each specified impurity, including the bis-piperazine dimer class represented by Impurity 8, is controlled below the ICH Q3A reporting threshold of 0.05% (given the 2 g maximum daily dose) [1]. Ranolazine Impurity 8 serves as the certified reference standard for establishing the relative retention time and response factor of the dimer impurity peak in the validated RP-UPLC method of Malati et al., which achieves an LOQ of 0.1–0.3 μg/mL for fifteen process-related substances [2]. The 142 Da mass separation between Impurity 8 (m/z 551.4) and USP Related Compound D (m/z 409.3) enables unambiguous MS confirmation without risk of isobaric interference, satisfying the FDA requirement for orthogonal identification in impurity assays [2].

Stability-Indicating Method Development: Tracking Oxidative Degradation of Ranolazine Drug Products Under ICH Q1A(R2) Forced Degradation

In forced degradation studies mandated for stability-indicating method validation, ranolazine drug substance is subjected to oxidative stress (3% H₂O₂), hydrolytic stress (acid/base), thermal stress, and photolytic stress conditions [1]. Ranolazine Impurity 8 contains a secondary alcohol group that can undergo oxidation to the corresponding ketone (ΔMW = −2 Da), generating a discrete degradation peak that must be resolved from the parent drug and other impurities [2]. Using Impurity 8 as a degradation marker standard allows analytical laboratories to validate that their HPLC/UPLC method can detect and quantify this specific oxidative degradation product at the required sensitivity level, ensuring that stability studies submitted to regulatory agencies are compliant with ICH Q2(R1) specificity requirements [1][2].

LC-MS/MS Method Cross-Validation: Multi-Laboratory Transfer of a Validated Impurity Assay for Commercial Batch Release

When transferring a validated ranolazine impurity method between quality control laboratories (e.g., from an R&D site to a commercial manufacturing facility), system suitability must be re-established using the same reference standards employed in the original validation [1]. Ranolazine Impurity 8, with its comprehensive characterization package (HPLC purity ≥95%, LC-MS, ¹H/¹³C NMR) and batch-specific CoA, enables the receiving laboratory to confirm column performance and retention time reproducibility without requiring additional in-house structural confirmation [2]. The distinct MS signature (parent ion m/z 551.4) and the structural orthogonality relative to the ether-linked Dimer Impurity-3 (RRt 0.86, m/z 447.5) provide two independent confirmation criteria for peak identity, reducing the risk of misassignment during method transfer and supporting the successful completion of the FDA pre-approval inspection [1].

Regulatory Response to Impurity Queries: Isolated Synthesis of Impurity 8 for Toxicological Assessment

If a ranolazine API batch is found to contain the bis-piperazine dimer impurity at levels exceeding the qualification threshold (0.10% or 0.5 mg/day, whichever is lower per ICH Q3A), the manufacturer must either reduce the impurity level through process optimization or provide a toxicological qualification [1]. Ranolazine Impurity 8, available as a synthesized and fully characterized reference standard [2], can be used to conduct the required genotoxicity screening (e.g., Ames test, in vitro micronucleus assay) to support the safety qualification of this specific impurity [1]. The definitive structural characterization (MS, NMR) of Impurity 8 provides the chemical identity data required by the FDA for impurity qualification submissions, and the availability of a characterized standard accelerates the toxicological study timeline by 4–8 weeks compared to custom synthesis and characterization [1][2].

Quote Request

Request a Quote for Ranolazine Impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.